

Technical Monograph: 1,1-Dimethoxy-3-nitropropane

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Compound of Interest

Compound Name: 1,1-Dimethoxy-3-nitropropane

CAS No.: 72447-81-5

Cat. No.: B1588098

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A Bifunctional Linchpin for Heterocyclic & Alkaloid Synthesis[1][2]

CAS: 72447-81-5 Synonyms: 3-Nitropropionaldehyde dimethyl acetal; 1-Nitro-3,3-dimethoxypropane Molecular Formula: C

H

NO

Molecular Weight: 149.15 g/mol [1]

Executive Summary & Chemical Identity

1,1-Dimethoxy-3-nitropropane is a versatile aliphatic building block characterized by two distinct, chemically orthogonal functionalities: a terminal nitro group and a dimethyl acetal.[1] In the context of drug discovery and organic synthesis, it serves as a "masked" form of 3-nitropropanal—and by extension, 3-aminopropanal—allowing for the controlled introduction of a three-carbon nitrogenous linker into complex scaffolds.

Its primary utility lies in its stability under basic and reducing conditions (where the acetal survives), while offering the rich reactivity of the nitro group (Henry reaction, reduction, Nef reaction). It is a critical intermediate in the synthesis of unnatural amino acids, homotryptamines, and polyfunctionalized heterocycles.

Physicochemical Profile

Property	Value	Notes
Appearance	Pale yellow to colorless liquid	Darkens upon storage if not stabilized.[1]
Boiling Point	80–82 °C @ 1 mmHg	High vacuum distillation recommended to prevent decomposition.[1]
Density	1.089 g/cm ³	Denser than water; distinct organic phase.[1]
Solubility	Soluble in MeOH, EtOH, DCM, THF	Limited water solubility; hydrolyzes in aqueous acid.
Flash Point	> 85 °C	Combustible.[1] Handle with standard organic safety protocols.

Synthesis & Production Protocols

Senior Scientist Note: While literature suggests various routes (e.g., halide displacement), the most scalable and atom-economical method involves the "soft" Michael-type addition of nitrite to acrolein, followed by acetalization. The halide displacement route (Victor Meyer reaction) is often plagued by O-alkylation byproducts (nitrites vs. nitro compounds).

Core Synthesis Workflow (Validated)

This protocol avoids the use of unstable halo-nitro intermediates.

Step 1: Synthesis of 3-Nitropropanal (The Precursor)

Reaction: 1,4-addition of Sodium Nitrite to Acrolein.

- Reagents: Acrolein (freshly distilled), Sodium Nitrite (NaNO₂), Acetic Acid, Water.[1]
- Procedure:
 - Dissolve NaNO₂ (1.2 equiv) in water.[1]
 - Cool to 0°C. Add Acrolein (1.0 equiv).[1]
 - Slowly add Acetic Acid (1.1 equiv) dropwise to generate HNO₂ in situ while maintaining temperature < 5°C.
 - Mechanism: The nitrite anion acts as an ambident nucleophile.[1] Under these buffered conditions, the nitrogen attacks the β -carbon of acrolein (Michael addition).
 - Workup: Extract with ether/DCM. The aldehyde is unstable and should be used immediately.[1]

Step 2: Acetalization to 1,1-Dimethoxy-3-nitropropane

Reaction: Acid-catalyzed acetal formation.[1]

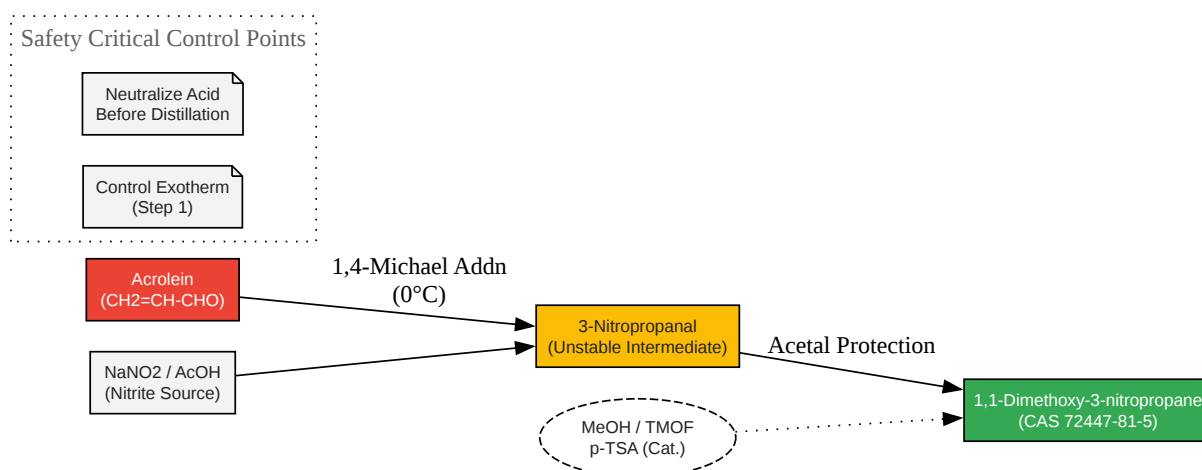
- Reagents: Crude 3-Nitropropanal, Trimethyl Orthoformate (TMOF), Methanol, p-Toluenesulfonic acid (TSA).[1][2]
- Procedure:
 - Dissolve crude aldehyde in anhydrous Methanol (3-5 volumes).
 - Add TMOF (1.5 equiv) to scavenge water and drive equilibrium.[1]
 - Add catalytic

TSA (1-2 mol%).^[1]

- Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).
- Quench: Neutralize with saturated NaHCO₃

before concentration to prevent acid-catalyzed hydrolysis.
- Purification: Vacuum distillation (Kugelrohr or Vigreux column).^[1]

Experimental Visualization (DOT)



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Figure 1: Validated synthetic pathway emphasizing the stabilization of the labile nitro-aldehyde intermediate via acetalization.^[3]

Key Reactivity & Applications in Drug Development

The value of CAS 72447-81-5 lies in its ability to act as a masked 3-aminopropanal or a 3-carbon electrophile/nucleophile hybrid.

A. Precursor to 3-Aminopropanal Dimethyl Acetal

The most common application is the reduction of the nitro group to an amine. The resulting amino-acetal is a cornerstone for synthesizing quinolines, isoquinolines, and porphyrins.

- Protocol: Hydrogenation (H₂, Raney Ni or Pd/C) in MeOH.
- Utility: The acetal protects the aldehyde from condensing with the newly formed amine (preventing polymerization).

B. Henry Reaction (Nitroaldol) Donor

The

α -protons adjacent to the nitro group are acidic (pK_a ~10).[1]

- Mechanism: Deprotonation with a mild base (e.g., DBU, KF/AlO₂) generates a nitronate anion that attacks aldehydes or ketones.[1]
- Product: α -nitro alcohols retaining the acetal.[1]
- Application: Synthesis of complex polyols or amino-sugars where the acetal is later hydrolyzed to close a ring.

C. Synthesis of Homotryptamines (Indole Alkaloids)

While tryptamines (2-carbon linker) are common, homotryptamines (3-carbon linker) are vital for exploring serotonin receptor selectivity (5-HT analogs).[1]

- Strategy:
 - Hydrolysis of acetal
- 3-Nitropropanal.[1]

- Fischer Indole Synthesis with Phenylhydrazine

3-(Nitromethyl)indole derivative (requires careful condition control).[1]

- Alternative: Reduction to amine

Pictet-Spengler condensation with indole-glyoxals.[1]

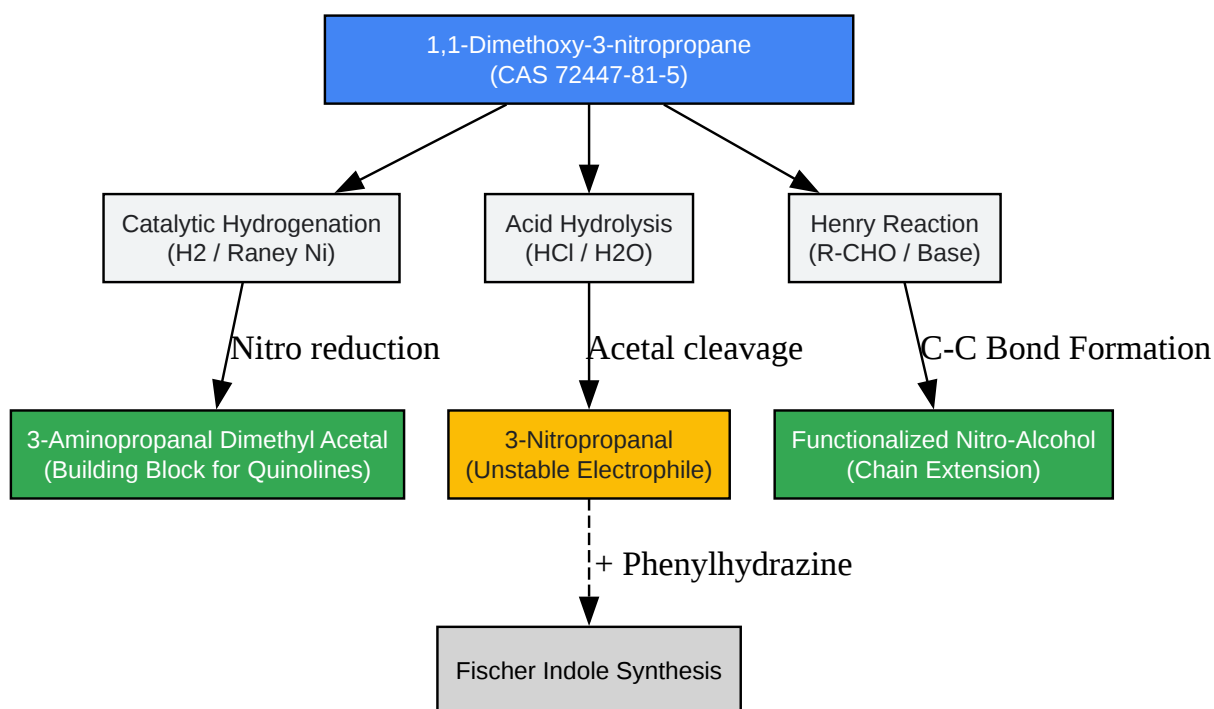
D. Isoxazole Synthesis (via Nitrile Oxide)

Dehydration of the nitro compound (using PhNCO or SOCl

) generates a nitrile oxide dipole in situ.

- Reaction: 1,3-Dipolar cycloaddition with alkenes/alkynes.[1]
- Product: 3-substituted isoxazolines/isoxazoles.[1]
- Drug Relevance: Isoxazoles are pharmacophores in various antibiotics and COX-2 inhibitors.
[1]

Reactivity Flowchart



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Figure 2: Divergent synthesis map showing the three primary utility pathways: Reduction, Hydrolysis, and Carbon-Carbon bond formation.

Safety & Handling Guidelines

Hazard Class: Nitro compounds are potential explosives and toxic.[1]

- **Explosion Risk:** While the propyl chain and acetal dilute the "nitro" energy density, distillation residues can be explosive. Never distill to dryness.
- **Incompatibility:** Strong acids (exothermic hydrolysis releasing methanol and unstable nitro-aldehyde), Strong bases (formation of nitronate salts which can be shock-sensitive when dry).[1]
- **Storage:** Store under nitrogen at 2–8°C. The acetal is sensitive to moisture; hydrolysis yields 3-nitropropanal, which is a potent skin sensitizer and lachrymator.

References

- Organic Syntheses, Coll.[1][4] Vol. 10, p. 543 (2004); Vol. 77, p. 236 (2000). Preparation of 3-Nitropropanal and its acetalization.[1][2]
- McMurry, J. E., et al. "A New Method for the Synthesis of Nitro-Aldehydes." [1] Journal of Organic Chemistry, 1985.[1] (Foundational work on Michael addition of nitrite).[1]
- Biosynth Carbosynth Technical Data. 3-Nitropropionaldehyde dimethyl acetal properties and handling.
- PubChem Compound Summary. **1,1-Dimethoxy-3-nitropropane** (CID 120002).[1]

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Sources

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
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